molecular formula C22H27ClN2O3 B2889690 5-chloro-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide CAS No. 953916-30-8

5-chloro-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide

Cat. No. B2889690
CAS RN: 953916-30-8
M. Wt: 402.92
InChI Key: JAWLHGFJUPXAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been recently developed for the treatment of various cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Quantitative Analysis in Biological Matrices

The development and validation of a new bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) facilitated the pharmacokinetic evaluation of 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide in mouse plasma. This study highlights the necessity for precise quantification methods to study the pharmacokinetics of such compounds in biological matrices, underscoring their potential application in medical research and drug development (Zalavadia, 2016).

Fluorescence Enhancement in Biochemical Probes

Research into the fluorescence enhancement of Er3+ ions by Glibenclamide, a derivative of 5-chloro-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, suggests its utility in developing fluorimetric probes. This application is particularly relevant for monitoring biochemical reactions and interactions between biologically significant molecules, offering a novel approach for sensitive and accurate detection in various scientific studies (Faridbod et al., 2009).

Antihyperglycemic Agent Development

The synthesis of structurally new antihyperglycemic agents, including derivatives of 5-chloro-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, has shown promise in the treatment of diabetes mellitus. This highlights the compound's potential role in the development of novel therapeutic agents aimed at managing blood sugar levels, providing a foundation for future diabetes treatments (Nomura et al., 1999).

Neurological Research

Studies on analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, related to 5-chloro-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, have contributed to understanding the selectivity and affinity of serotonin receptors. This research has implications for developing drugs with improved selectivity for neurological conditions, enhancing the understanding of receptor dynamics in the brain (Raghupathi et al., 1991).

properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-27-20-10-9-18(23)15-19(20)22(26)24-11-5-6-12-25-13-14-28-21(16-25)17-7-3-2-4-8-17/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWLHGFJUPXAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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